molecular formula C5H9ClF3N B12983704 3,3,4-Trifluoropiperidine hydrochloride

3,3,4-Trifluoropiperidine hydrochloride

Cat. No.: B12983704
M. Wt: 175.58 g/mol
InChI Key: OUDLVUGVPPETOW-UHFFFAOYSA-N
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Description

3,3,4-Trifluoropiperidine hydrochloride is a fluorinated piperidine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and the ability to modify critical properties like pKa.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution of hydrogen atoms with fluorine using reagents like Selectfluor or other fluorinating agents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of 3,3,4-Trifluoropiperidine hydrochloride may involve multi-step synthesis processes, starting from readily available precursors. The process includes steps like halogenation, cyclization, and purification to obtain the desired product with high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3,4-Trifluoropiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce fluorinated amines .

Scientific Research Applications

3,3,4-Trifluoropiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of fluorinated analogs of biologically active molecules.

    Medicine: Investigated for its potential use in drug discovery and development due to its enhanced pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3,3,4-Trifluoropiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards certain receptors or enzymes. This can result in the modulation of biological activities, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4-Trifluoropiperidine hydrochloride is unique due to the presence of three fluorine atoms, which can significantly enhance its chemical and biological properties compared to its less fluorinated counterparts. The increased number of fluorine atoms can lead to higher metabolic stability and improved pharmacokinetic properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H9ClF3N

Molecular Weight

175.58 g/mol

IUPAC Name

3,3,4-trifluoropiperidine;hydrochloride

InChI

InChI=1S/C5H8F3N.ClH/c6-4-1-2-9-3-5(4,7)8;/h4,9H,1-3H2;1H

InChI Key

OUDLVUGVPPETOW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1F)(F)F.Cl

Origin of Product

United States

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